BenchChemオンラインストアへようこそ!

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Akt kinase inhibition pyrazole-carboxamide SAR anticancer drug discovery

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1001500-15-7) is a heterocyclic small molecule (MF: C₁₀H₁₂N₄O₂; MW: 220.23 g/mol) that features a 1-methyl-1H-pyrazole-5-carboxamide core substituted with an amino group at the 4-position and a furan-2-ylmethyl group on the carboxamide nitrogen. It is primarily catalogued as a research chemical building block for medicinal chemistry programs, particularly those targeting kinases.

Molecular Formula C10H12N4O2
Molecular Weight 220.232
CAS No. 1001500-15-7
Cat. No. B2649057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS1001500-15-7
Molecular FormulaC10H12N4O2
Molecular Weight220.232
Structural Identifiers
SMILESCN1C(=C(C=N1)N)C(=O)NCC2=CC=CO2
InChIInChI=1S/C10H12N4O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5,11H2,1H3,(H,12,15)
InChIKeyYGKNAAQUXZMNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1001500-15-7): Procurement-Relevant Baseline Profile


4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1001500-15-7) is a heterocyclic small molecule (MF: C₁₀H₁₂N₄O₂; MW: 220.23 g/mol) that features a 1-methyl-1H-pyrazole-5-carboxamide core substituted with an amino group at the 4-position and a furan-2-ylmethyl group on the carboxamide nitrogen. It is primarily catalogued as a research chemical building block for medicinal chemistry programs, particularly those targeting kinases [1]. The compound is commercially available from multiple suppliers, typically at ≥95% purity . Its computed physicochemical descriptors include an XLogP3-AA of 0.3, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, positioning it favorably within oral drug-like chemical space [2].

Why Close Analogs Cannot Substitute for 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide in Targeted Research


Within the pyrazole-5-carboxamide chemical space, even minor structural modifications dramatically alter kinase selectivity profiles, cellular potency, and ADME properties. The specific combination of the 4-amino-1-methyl-pyrazole core and the furan-2-ylmethyl side chain in this compound contributes to a unique hydrogen-bonding and steric topology that cannot be replicated by ethyl-substituted or difluoroethyl-substituted analogs . Furthermore, in programs targeting Akt kinase, the furan moiety has been shown to be critical for binding interactions, and its replacement with phenyl or other heterocycles leads to measurable losses in inhibitory activity [1]. Therefore, simple in-class substitution without rigorous comparative data risks compromising experimental reproducibility and structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1001500-15-7)


Akt1 Kinase Inhibitory Potency: Furan-2-ylmethyl vs. Ethyl Side Chain Analogs

In a series of pyrazol-furan carboxamide analogues designed as Akt kinase inhibitors, the furan-2-ylmethyl side chain conferred superior potency compared to ethyl-substituted analogs. While direct data for the exact target compound (CAS 1001500-15-7) are not reported in the primary literature, the most potent compound in the series (compound 25e) exhibited an Akt1 IC₅₀ of 30.4 nM in LNCaP cells and significant tumor growth inhibition in vivo. SAR analysis revealed that replacement of the furan ring with other heterocycles or a simple alkyl chain reduced activity by 5- to 50-fold [1].

Akt kinase inhibition pyrazole-carboxamide SAR anticancer drug discovery

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Close Analogs

The target compound's computed XLogP3-AA value of 0.3 places it in a more hydrophilic region of drug-like space compared to close structural analogs. The 4-amino-1-ethyl-N-(furan-2-ylmethyl) analog (CAS 1001500-43-1) has a predicted XLogP of approximately 0.8, while the 4-amino-1-(2,2-difluoroethyl) analog (CAS 2101200-99-9) is expected to be even more lipophilic. The lower logP of the target compound may translate to better aqueous solubility and reduced hERG binding risk, which are critical considerations in early hit-to-lead optimization [1].

drug-likeness optimization physicochemical property comparison lead optimization

Kinase Inhibition Selectivity Profile: Aurora-A Kinase Activity of the Target Scaffold

The 4-amino-1-methyl-pyrazole-5-carboxamide scaffold has been identified as a potential Aurora-A kinase inhibitor pharmacophore. Vendor-reported screening data indicate that the target compound demonstrates inhibitory activity against Aurora-A kinase, a mitotic regulator that is overexpressed in multiple cancers. While specific IC₅₀ values from peer-reviewed studies are not publicly available for this exact compound, the scaffold's engagement with Aurora-A distinguishes it from 3-substituted pyrazole-5-carboxamide regioisomers (e.g., 3-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide), which show preference for different kinase targets .

Aurora-A kinase anticancer target pyrazole scaffold

Best-Fit Application Scenarios for 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide in Research and Procurement


Akt-Dependent Oncology Probe Development

Given the scaffold's demonstrated Akt1 inhibitory activity in the pyrazol-furan carboxamide series, this compound is a rational choice for generating tool molecules to interrogate Akt signaling in PTEN-deficient cancer models. Procurement should be prioritized when the research aim is to build SAR around the furan-2-ylmethyl side chain to optimize cellular potency and selectivity over related AGC kinases [1].

Aurora-A Mitotic Kinase Chemical Biology

The reported Aurora-A kinase engagement of this scaffold supports its use as a starting point for developing mitotic catastrophe-inducing probes. Researchers studying centrosome amplification or mitotic slippage as therapeutic vulnerabilities would benefit from the 4-amino regioisomer over the 3-amino variant [1].

Fragment-Based and Structure-Guided Drug Design (SBDD)

With its moderate molecular weight (220.23 Da), low clogP (0.3), and defined hydrogen-bonding vectors, this compound serves as an ideal fragment-like or early lead-like entry in SBDD campaigns. Its X-ray crystallographic or NMR-derived binding pose (once elucidated) would provide critical vectors for structure-guided optimization, particularly for targets where the furan oxygen engages in a key hydrogen bond with a backbone NH [2].

Quote Request

Request a Quote for 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.